molecular formula C12H14ClNO B13471987 1-[(Methylamino)methyl]naphthalen-2-ol hydrochloride CAS No. 5487-67-2

1-[(Methylamino)methyl]naphthalen-2-ol hydrochloride

Cat. No.: B13471987
CAS No.: 5487-67-2
M. Wt: 223.70 g/mol
InChI Key: KHHPKBJJSDGMQK-UHFFFAOYSA-N
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Description

1-[(Methylamino)methyl]naphthalen-2-ol hydrochloride is a chemical compound with a complex structure that includes a naphthalene ring substituted with a methylamino group and a hydroxyl group

Preparation Methods

The synthesis of 1-[(Methylamino)methyl]naphthalen-2-ol hydrochloride typically involves multi-step reactions. One common synthetic route includes the reaction of naphthalen-2-ol with formaldehyde and methylamine under acidic conditions to form the Mannich base, which is then converted to its hydrochloride salt . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-[(Methylamino)methyl]naphthalen-2-ol hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-[(Methylamino)methyl]naphthalen-2-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(Methylamino)methyl]naphthalen-2-ol hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to changes in cellular pathways. For example, it may block the β2-adrenergic receptor, inhibiting downstream signaling pathways activated by epinephrine.

Comparison with Similar Compounds

1-[(Methylamino)methyl]naphthalen-2-ol hydrochloride can be compared with similar compounds such as:

These comparisons highlight the unique aspects of this compound, such as its specific substitution pattern and resulting chemical behavior.

Properties

CAS No.

5487-67-2

Molecular Formula

C12H14ClNO

Molecular Weight

223.70 g/mol

IUPAC Name

1-(methylaminomethyl)naphthalen-2-ol;hydrochloride

InChI

InChI=1S/C12H13NO.ClH/c1-13-8-11-10-5-3-2-4-9(10)6-7-12(11)14;/h2-7,13-14H,8H2,1H3;1H

InChI Key

KHHPKBJJSDGMQK-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=CC2=CC=CC=C21)O.Cl

Origin of Product

United States

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